molecular formula C16H17NS B14370849 4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide CAS No. 90420-52-3

4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide

Cat. No.: B14370849
CAS No.: 90420-52-3
M. Wt: 255.4 g/mol
InChI Key: IALBPYIIWWKSTF-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a methyl group and a phenylethyl group attached to a carbothioamide functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide typically involves the reaction of 4-methylbenzoyl chloride with N-(1-phenylethyl)thiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbothioamide linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzene-1-carbothioamide
  • N-(1-Phenylethyl)benzene-1-carbothioamide
  • 4-Methyl-N-(1-phenylethyl)benzene-1-carboxamide

Uniqueness

4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide is unique due to the presence of both a methyl group and a phenylethyl group on the benzene ring, along with the carbothioamide functional group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.

Properties

CAS No.

90420-52-3

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

4-methyl-N-(1-phenylethyl)benzenecarbothioamide

InChI

InChI=1S/C16H17NS/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18)

InChI Key

IALBPYIIWWKSTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NC(C)C2=CC=CC=C2

Origin of Product

United States

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